4-(Pyrimidin-5-yl)aniline

Vue d'ensemble

Description

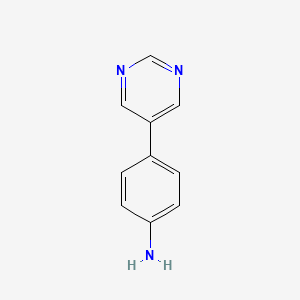

4-(Pyrimidin-5-yl)aniline is an organic compound that features a pyrimidine ring attached to an aniline moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The pyrimidine ring is a six-membered heterocyclic structure containing two nitrogen atoms, which contributes to the compound’s unique chemical properties.

Applications De Recherche Scientifique

Applications antimicrobiennes

4-(Pyrimidin-5-yl)aniline : sert de structure de base dans la synthèse de composés présentant des propriétés antimicrobiennes significatives. Son cycle pyrimidinique, étant un composant essentiel de l'ADN et de l'ARN, permet la création de molécules pouvant interférer avec les processus de réplication de divers agents pathogènes .

Activité anticancéreuse

Ce composé est utilisé dans la conception de médicaments ciblant les kinases Mer et c-Met, qui sont souvent surexprimées dans les tumeurs. Les dérivés de la this compound ont montré une activité inhibitrice puissante contre ces kinases, suggérant un potentiel de traitement efficace des tumeurs .

Agents actifs du SNC

En raison de sa diversité structurale, les dérivés de la this compound sont étudiés pour leur potentiel en tant qu'agents actifs du système nerveux central (SNC). Ils peuvent contribuer au développement de nouveaux traitements pour les troubles neurologiques .

Propriétés anti-inflammatoires et analgésiques

L'échafaudage pyrimidinique, y compris la this compound, est étudié pour ses propriétés anti-inflammatoires et analgésiques. Il pourrait conduire à des alternatives aux anti-inflammatoires non stéroïdiens (AINS) et aux corticostéroïdes .

Utilisations antivirales et antifongiques

La recherche sur les dérivés de la pyrimidine, y compris la this compound, a montré des promesses dans le développement de médicaments antiviraux et antifongiques. Ces composés peuvent être adaptés pour cibler des stades spécifiques des cycles de vie viraux ou fongiques .

Traitement du diabète sucré

La polyvalence du cycle pyrimidinique dans la this compound permet d'explorer son utilisation dans le traitement du diabète sucré. Il pourrait jouer un rôle dans la synthèse de médicaments qui modulent l'activité de l'insuline ou le métabolisme du glucose .

Mécanisme D'action

Target of Action

Pyrimidine derivatives are known to have a broad range of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, and anticancer activities . They can interact with various targets, such as inflammatory mediators and protein kinases .

Mode of Action

Pyrimidine derivatives are known to inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins . In the context of anticancer activity, pyrimidine derivatives can inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

For instance, they can inhibit the pathways involving inflammatory mediators and protein kinases .

Pharmacokinetics

The pharmacokinetics of pyrimidine-based drugs, including their adme properties, have been discussed in general .

Result of Action

Pyrimidine derivatives are known to exhibit potent anti-inflammatory effects and anticancer activities . They can inhibit the expression and activities of certain vital inflammatory mediators and protein kinases , thereby controlling cell growth, differentiation, migration, and metabolism .

Action Environment

It is known that the biological activity of pyrimidines can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological environment .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrimidin-5-yl)aniline typically involves the coupling of a pyrimidine derivative with an aniline derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a pyrimidine boronic acid with an aniline halide in the presence of a palladium catalyst and a base . Another approach is the Buchwald-Hartwig amination, where a pyrimidine halide reacts with an aniline in the presence of a palladium catalyst and a ligand .

Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient industrial synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Pyrimidin-5-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrimidine and aniline rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen

Activité Biologique

4-(Pyrimidin-5-yl)aniline is a heterocyclic organic compound characterized by a pyrimidine ring substituted at the 5-position with an aniline moiety. Its chemical formula is C10H9N3, and it has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various enzymatic pathways.

Chemical Structure and Properties

The structural features of this compound contribute significantly to its biological activity. The presence of the pyrimidine ring allows for interactions with biological targets, particularly enzymes involved in cellular signaling and regulation. The compound's ability to form hydrogen bonds and π-π interactions enhances its binding affinity to target proteins.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as a potential inhibitor of cyclin-dependent kinases (CDKs). CDKs play a crucial role in cell cycle regulation, and their inhibition can lead to the modulation of cell proliferation, making this compound a candidate for cancer therapy.

Inhibition of Cyclin-Dependent Kinases

Studies have shown that derivatives of pyrimidine-containing compounds can selectively inhibit CDK9, which is involved in transcriptional regulation. This selectivity suggests that this compound may have therapeutic potential in targeting specific cancers where CDK9 is overactive.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features and biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Anilino-4-thiazolylpyrimidine | Contains thiazole instead of pyrimidine | CDK inhibitors with high potency |

| 3-(Pyrimidin-5-yl)aniline | Similar structure but different position | Potentially different biological targets |

| 4-Amino-pyrimidine | Lacks an aromatic amine | Broader applications in medicinal chemistry |

This comparative analysis highlights the unique properties of this compound due to its specific arrangement of functional groups and its resultant biological activity profile.

Case Studies and Research Findings

- Cyclin-dependent Kinase Inhibition : A study focusing on the inhibition of CDK9 demonstrated that certain derivatives of pyrimidine compounds exhibited significant inhibitory effects on cancer cell lines. The binding affinity was assessed using surface plasmon resonance techniques, indicating a strong interaction between the compound and the kinase.

- Potential Neuroprotective Properties : Although primarily studied for its role in cancer therapy, there are indications that compounds similar to this compound may also possess neuroprotective properties due to their potential as acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases.

- Synthesis and Yield : The synthesis of this compound can be achieved through various methods, including multi-step synthetic routes that allow for high yields and purity. These methods often involve selective functional group introductions that maintain the integrity of the pyrimidine structure.

Propriétés

IUPAC Name |

4-pyrimidin-5-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-10-3-1-8(2-4-10)9-5-12-7-13-6-9/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGWYEGXYIHINP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10499007 | |

| Record name | 4-(Pyrimidin-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69491-60-7 | |

| Record name | 4-(5-Pyrimidinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69491-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Pyrimidin-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyrimidin-5-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.